molecular formula C11H14S B14445463 {[(But-3-en-2-yl)sulfanyl]methyl}benzene CAS No. 75238-62-9

{[(But-3-en-2-yl)sulfanyl]methyl}benzene

Cat. No.: B14445463
CAS No.: 75238-62-9
M. Wt: 178.30 g/mol
InChI Key: VUNVVSFCYUGONX-UHFFFAOYSA-N
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Description

{[(But-3-en-2-yl)sulfanyl]methyl}benzene is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a methylsulfanyl group linked to a but-3-en-2-yl moiety. The compound’s unique electronic and steric properties arise from the conjugation of the sulfur atom’s lone pairs with the π-system of the vinyl group and the benzene ring.

Properties

CAS No.

75238-62-9

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

but-3-en-2-ylsulfanylmethylbenzene

InChI

InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

VUNVVSFCYUGONX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest analogs include sulfanyl-substituted benzene derivatives with varying substituents on the sulfur atom or benzene ring. Key comparisons are outlined below:

Compound Substituents Electronic Effects Reactivity
{[(But-3-en-2-yl)sulfanyl]methyl}benzene Benzene + CH₂-S-(but-3-en-2-yl) Electron-donating sulfanyl group; conjugation with vinyl group enhances π-delocalization Susceptible to electrophilic substitution on benzene; vinyl group enables Diels-Alder reactions
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Benzene + F, CF₃ + CH₂-S-benzyl Electron-withdrawing F and CF₃ groups reduce electron density; sulfanyl group moderates reactivity Enhanced stability toward oxidation; fluorinated groups hinder nucleophilic attack
3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile Benzene + CN + CH₂-S-oxadiazole-nitrodibenzofuran Strong electron-withdrawing CN and nitro groups; oxadiazole introduces heterocyclic rigidity High thermal stability; nitrodibenzofuran moiety may confer fluorescence properties

Key Observations :

  • The vinyl group in this compound introduces unsaturation, enabling cycloaddition reactions absent in benzylsulfanyl analogs .
  • Electron-withdrawing substituents (e.g., F, CF₃, CN) in analogs reduce nucleophilic aromatic substitution rates compared to the target compound’s electron-rich benzene ring.

Computational and Crystallographic Analysis

  • Software Tools : SHELXL and AutoDock4 are critical for analyzing molecular geometry and docking studies. For example:
    • The vinyl group’s dihedral angle relative to the benzene ring could be refined using SHELXL to predict conformational stability.
    • AutoDock4 simulations might reveal enhanced binding affinity of the target compound’s unsaturated moiety to enzymes compared to saturated analogs.

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